

# Physicochemical properties of 5-Methoxy-2,1,3-benzothiadiazole.

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## Compound of Interest

Compound Name: 5-Methoxy-2,1,3-benzothiadiazole

Cat. No.: B167677

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An In-depth Technical Guide to the Physicochemical Properties of **5-Methoxy-2,1,3-benzothiadiazole**

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the known physicochemical properties of **5-Methoxy-2,1,3-benzothiadiazole** (CAS No. 1753-76-0). Due to its structural similarity to a class of heterocyclic compounds with diverse biological activities, understanding these fundamental properties is crucial for its potential application in medicinal chemistry and materials science. This guide consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and property determination, and visualizes key workflows relevant to its study.

## Core Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of **5-Methoxy-2,1,3-benzothiadiazole**. While some experimental data is available, values for several properties have not been reported in the reviewed literature.

Table 1: Compound Identification

Identifier	Value
Chemical Name	5-Methoxy-2,1,3-benzothiadiazole
CAS Number	1753-76-0[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> OS[2]
Molecular Weight	166.20 g/mol [2]
Canonical SMILES	COc1ccc2nsnc2c1[2]

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	82 °C[2]	Experimental Value
Boiling Point	Not Reported	-
Appearance	Not Reported	-
Aqueous Solubility	Not Reported	-
logP (Octanol/Water)	Not Reported	Partition Coefficient
pKa	Not Reported	Acid Dissociation Constant

## Spectroscopic and Characterization Data

Structural confirmation of **5-Methoxy-2,1,3-benzothiadiazole** relies on standard spectroscopic techniques. Expected and reported data are presented below.

Table 3: Spectroscopic Data

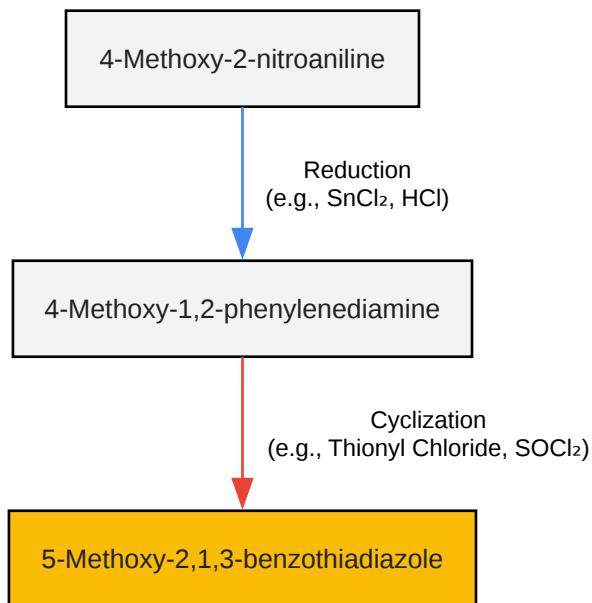
Technique	Expected / Reported Data
<sup>1</sup> H NMR	$\delta$ (ppm): 7.84 (d, $J$ = 9.2 Hz, 1H), 7.41 (d, $J$ = 2.5 Hz, 1H), 7.09 (dd, $J$ = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H)
<sup>13</sup> C NMR	$\delta$ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1
FT-IR (KBr)	$\nu$ (cm <sup>-1</sup> ): ~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1250 (C-O stretch)
Mass Spec. (ESI-MS)	m/z: [M+H] <sup>+</sup> calculated for C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> OS <sup>+</sup> : 167.03

## Experimental Protocols

Reproducibility is paramount in scientific research. This section details the synthetic route for **5-Methoxy-2,1,3-benzothiadiazole** and provides generalized, standard protocols for the determination of key physicochemical properties.

### Synthesis of 5-Methoxy-2,1,3-benzothiadiazole

A plausible and commonly employed method for synthesizing benzothiadiazoles involves the cyclization of an ortho-phenylenediamine derivative. The workflow begins with the reduction of a nitroaniline precursor, followed by cyclization to form the thiadiazole ring.



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### *Proposed synthetic workflow for **5-Methoxy-2,1,3-benzothiadiazole**.*

#### Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Reduction)

- To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride ( $\text{SnCl}_2$ ) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
- Heat the reaction mixture at reflux for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the pH is approximately 8-9.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude product.

#### Step 2: Synthesis of **5-Methoxy-2,1,3-benzothiadiazole** (Cyclization)

- Dissolve the 4-methoxy-1,2-phenylenediamine from Step 1 (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (SOCl<sub>2</sub>) (1.1 equivalents) dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours, monitoring by TLC.
- Upon completion, cool the mixture and carefully quench the reaction with water.
- Separate the organic layer, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure **5-Methoxy-2,1,3-benzothiadiazole**.

## Determination of Melting Point

The melting point is determined using a calibrated melting point apparatus.

- A small, dry sample of the crystalline compound is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The temperature is increased at a controlled rate.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

## Determination of logP (Octanol-Water Partition Coefficient)

The Shake Flask method is a traditional approach, while HPLC-based methods are faster.

- Shake Flask Method:

- Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
- The mixture is shaken until equilibrium is reached.
- The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy).
- The partition coefficient,  $P$ , is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.  $\log P$  is the base-10 logarithm of  $P$ .
- HPLC Method:
  - A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.
  - The retention time of the compound is measured and compared to the retention times of a series of standards with known  $\log P$  values.
  - A calibration curve of  $\log P$  versus retention time is used to determine the  $\log P$  of the sample.

## Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.

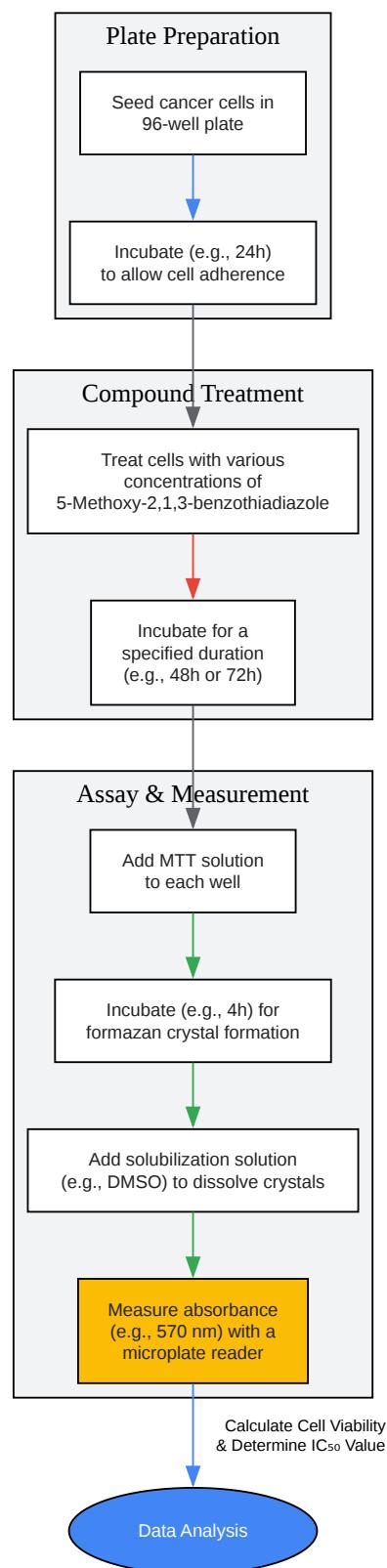
- Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Prepare a dilute solution (e.g., 1 mM) of the compound.
- Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).
- Titrate the solution by adding small, precise volumes of a standard base solution (e.g., 0.1 M NaOH).
- Record the pH after each addition, continuing until the basic range (e.g., pH 12) is reached.
- Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

## Biological Context and Experimental Workflow

While specific biological signaling pathways for **5-Methoxy-2,1,3-benzothiadiazole** are not well-documented, related benzothiadiazole derivatives have shown potential as anticancer agents. A standard initial step in assessing such potential is the *in vitro* cytotoxicity or cell viability assay, such as the MTT assay.

## MTT Assay Workflow for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color is proportional to the number of viable cells.



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*General workflow for an MTT cell viability assay.*

## Protocol Outline:

- Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and incubate to allow for attachment.
- Compound Treatment: Treat the cells with a range of concentrations of **5-Methoxy-2,1,3-benzothiadiazole** and incubate for a set period (e.g., 48 or 72 hours).
- MTT Incubation: Add MTT labeling reagent to each well and incubate for approximately 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

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## References

- 1. 5-METHOXY-2,1,3-BENZOTHIADIAZOLE | 1753-76-0 [chemicalbook.com]
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